Isopropyl methanesulfonate

Descripción

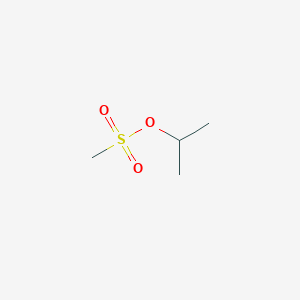

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHCQCMVCPLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031497 | |

| Record name | Isopropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [HSDB] | |

| Record name | Isopropyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

82 °C at 6 mm Hg | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.145 | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | Isopropyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

926-06-7 | |

| Record name | Isopropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0K2TXY26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Isopropyl Methanesulfonate Reactivity and Biological Interactions

Chemical Reactivity Pathways

The reactivity of isopropyl methanesulfonate (B1217627) is largely defined by its molecular structure, which favors specific nucleophilic substitution reaction pathways. These pathways dictate its interaction with biological macromolecules and are central to its mode of action.

Isopropyl methanesulfonate is characterized as a direct-acting SN1 alkylating agent. nih.govnih.gov The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The rate-determining first step involves the spontaneous dissociation of the leaving group (methanesulfonate) to form a secondary isopropyl carbocation intermediate. oncotarget.comnih.govchemistrysteps.com This carbocation is a planar, sp²-hybridized species. chemistrysteps.com The formation of this reactive intermediate is the key feature of the SN1 pathway. In the second step, this electrophilic carbocation rapidly reacts with any available nucleophile. The unimolecular nature of the rate-determining step means the reaction rate is primarily dependent on the concentration of the substrate, IPMS, and not the nucleophile. chemistrysteps.com The propensity of IPMS to react via an SN1 mechanism is attributed to the relative stability of the secondary isopropyl carbocation compared to a primary carbocation. masterorganicchemistry.com

The alkylating mechanism of IPMS is distinct when compared to other simple alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). researchgate.netnih.gov This difference in reactivity is critical to their biological effects.

Methyl methanesulfonate (MMS): Reacts almost exclusively through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. researchgate.netnih.gov This is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This pathway is favored for methyl esters due to the low steric hindrance around the methyl carbon. masterorganicchemistry.com

Ethyl methanesulfonate (EMS): Is considered a borderline agent, exhibiting mixed SN1 and SN2 reactivity. researchgate.netnih.gov

This compound (IPMS): Predominantly reacts via the SN1 mechanism due to the increased stability of the secondary carbocation intermediate. researchgate.netnih.gov

This mechanistic difference has a profound impact on the sites of alkylation within DNA. SN1 reactions, like those of IPMS, show a preference for attacking oxygen atoms (O-alkylation), which are considered "hard" nucleophiles. In contrast, SN2 reactions tend to favor nitrogen atoms (N-alkylation), which are "soft" nucleophiles. Consequently, IPMS has a significantly higher ratio of O-alkylation to N-alkylation compared to MMS. For instance, the O⁶:N⁷-guanine adduct ratio is tenfold higher for IPMS than for MMS, reflecting the greater SN1 character of IPMS. nih.gov

| Compound | Primary Reaction Mechanism | Key Feature | Preferred Alkylation Site |

|---|---|---|---|

| Methyl Methanesulfonate (MMS) | SN2 | Bimolecular, single-step reaction | Nitrogen atoms (e.g., N7-guanine) |

| Ethyl Methanesulfonate (EMS) | Mixed SN1/SN2 | Intermediate reactivity | Both Nitrogen and Oxygen atoms |

| This compound (IPMS) | SN1 | Unimolecular, forms carbocation intermediate | Oxygen atoms (e.g., O6-guanine) |

The Swain-Scott equation provides a quantitative measure of nucleophilic character and substrate sensitivity. The substrate constant, 's', reflects a compound's sensitivity to the strength of the nucleophile. Alkylating agents with a high 's' value are highly dependent on the nucleophile's strength and react via an SN2 mechanism. Conversely, agents with a low 's' value have low dependence on the nucleophile and react via an SN1 mechanism.

IPMS is characterized by a low Swain-Scott 's' constant, which is consistent with its high SN1 reactivity. researchgate.netnih.gov This low 's' value is associated with enhanced carcinogenic potential but also a rapid rate of hydrolysis in aqueous environments (biological milieux). researchgate.net The rate of hydrolysis is a critical factor, as a very high rate can lead to the degradation of the compound before it reaches its biological target, thereby reducing its mutagenic activity. nih.gov Studies have shown that while secondary methanesulfonates like IPMS have high SN1 reactivity and mutagenicity, other more substituted compounds with even higher SN1 reactivity show lower mutagenic activity due to their extremely rapid hydrolysis rates. researchgate.netnih.gov The kinetics of IPMS in biological systems are therefore a balance between its inherent SN1 reactivity and its stability in an aqueous environment.

Molecular Interactions and Adduct Formation

The genotoxicity of IPMS stems from its ability to alkylate DNA, forming covalent adducts that can disrupt normal cellular processes like replication and transcription. researchgate.net

When IPMS reacts with DNA, it forms a variety of adducts by alkylating nucleophilic sites on the DNA bases. In vitro studies reacting IPMS with calf thymus DNA have identified several isopropyl adducts. The primary products include alkylation at the N7 position of guanine (B1146940) and various oxygen atoms on guanine, cytosine, and thymine (B56734). nih.govscispace.com

One study quantified the formation of several adducts after reacting IPMS with calf thymus DNA. The results demonstrated significant alkylation at both oxygen and nitrogen sites, with a notable prevalence of oxygen adducts compared to typical SN2 agents. nih.gov

| DNA Adduct | Amount Formed (nmol/mg DNA) |

|---|---|

| 7-isopropyl-guanine (7-IP-Gua) | 22 |

| O6-isopropyl-deoxyguanosine (O6-IP-dGuo) | 11 |

| O2-isopropyl-cytosine (O2-IP-Cyt) | 9 |

| O2-isopropyl-deoxythymidine (O2-IP-dThd) | 2 |

| O4-isopropyl-deoxythymidine (O4-IP-dThd) | 2 |

| 3-isopropyl-adenine (3-IP-Ade) | 0.2 |

| 3-isopropyl-deoxythymidine (3-IP-dThd) | 0.2 |

Data from in vitro reaction of IPMS with calf thymus DNA. nih.gov

Among the various DNA lesions produced by IPMS, the formation of O⁶-isopropyl guanine (O⁶-IP-Gua) is of particular biological significance. oncotarget.comnih.gov The genotoxic potential of many alkyl sulfonate esters is directly attributed to their ability to alkylate the O⁶ position of guanine. researchgate.netoncotarget.com This specific adduct is highly pro-mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

The SN1 reactivity of IPMS makes it particularly efficient at targeting the O⁶ oxygen of guanine. nih.gov Research has shown that the resulting O⁶-isopropyl dG adduct is a poor substrate for the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). oncotarget.comnih.gov While MGMT can efficiently repair smaller adducts like O⁶-methylguanine and O⁶-ethylguanine, the bulky isopropyl group appears to sterically hinder recognition and repair. nih.gov This inefficient repair allows the O⁶-isopropyl dG lesion to persist, leading to the accumulation of DNA damage, the formation of double-strand breaks, and ultimately higher cytotoxicity and mutagenicity compared to its SN2-reacting isomer, n-propyl methanesulfonate (nPMS). oncotarget.comnih.gov

Protein Adduction and Macromolecular Interactions

The electrophilic nature of this compound suggests it can react with nucleophilic sites on proteins, forming protein adducts. While specific studies detailing IPMS-protein adducts are limited, the general reactivity of alkylating agents with proteins is well-established. nih.gov Human serum albumin (HSA), with its numerous nucleophilic lysine (B10760008) residues and long half-life, is a common target for adduction by reactive molecules circulating in the plasma. nih.gov

In addition to reacting with DNA bases, alkyl methanesulfonates are known to react with the oxygen atoms of the internucleotide phosphodiester linkages in the DNA backbone, forming phosphotriesters (PTEs). acs.org The formation of isopropyl PTEs has been shown to inhibit DNA chain elongation during replication, representing a significant interference with macromolecular processes. acs.org This neutralization of the negative charge on the phosphate (B84403) group could also interfere with the binding of DNA to other macromolecules, potentially leading to cellular dysfunction. acs.org

Cellular Uptake and Distribution Studies

Specific research detailing the cellular uptake and distribution of this compound is not extensively covered in the available literature. However, the transport of small molecules across the cell membrane can occur through various mechanisms. For small, uncharged molecules, passive diffusion is a possibility. For other compounds, cellular uptake can be an energy-dependent process involving endocytosis pathways. nih.gov The efficiency of uptake can be influenced by factors such as the molecule's size and charge. google.com For instance, some small molecule drugs have been observed to localize within specific cellular compartments like the endoplasmic reticulum or lysosomes following uptake. nih.gov Without specific studies on IPMS, its precise mechanism of cellular entry and subsequent intracellular distribution remains an area for further investigation.

Metabolic Transformations and Bioactivation Pathways

This compound is considered a direct-acting alkylating agent, meaning it does not necessarily require metabolic activation to exert its genotoxic effects. nih.govresearchgate.net However, like most xenobiotics, it is likely subject to metabolic transformations within the body that facilitate its clearance. The liver is the primary site for xenobiotic metabolism, employing a host of enzymes to convert compounds into forms that can be more easily excreted. researchgate.net

While the specific metabolic pathways for IPMS have not been fully elucidated, biotransformation could potentially involve enzymes outside of the well-known cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems. researchgate.net Other enzyme families, such as flavin-containing monooxygenases (FMOs), are known to metabolize a wide range of chemicals containing nucleophilic heteroatoms. researchgate.net These enzymes could potentially play a role in the detoxification of IPMS, although this has not been experimentally confirmed.

Enzymatic Biotransformation Processes

The primary enzymatic pathway for the biotransformation of electrophilic compounds like this compound is conjugation with glutathione (B108866) (GSH). encyclopedia.pubnih.gov This process serves as a major detoxification route, converting the reactive parent compound into more water-soluble and readily excretable products. encyclopedia.pub The reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes that facilitate the nucleophilic attack of the glutathione thiol group on the electrophilic carbon of the isopropyl moiety of IMS. nih.govmdpi.com

Following the initial conjugation, the resulting S-isopropylglutathione conjugate undergoes further enzymatic processing through the mercapturic acid pathway. nih.gov This multi-step process involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by acetylation of the remaining cysteine conjugate. nih.gov Research indicates that this compound shows a high resistance to hydrolysis by hydrolase enzymes. biosynth.comalfa-industry.com

Table 1: Key Enzymes in the Glutathione-Mediated Biotransformation of this compound

| Enzyme | Role in Pathway | Substrate | Product |

|---|---|---|---|

| Glutathione S-transferase (GST) | Catalyzes the initial conjugation reaction. encyclopedia.pubmdpi.com | This compound + Glutathione | S-isopropylglutathione |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the conjugate. nih.gov | S-isopropylglutathione | S-isopropylcysteinylglycine |

| Dipeptidases | Cleave the glycine residue. nih.gov | S-isopropylcysteinylglycine | S-isopropylcysteine |

| N-Acetyltransferase (NAT) | Adds an acetyl group to the cysteine conjugate, forming the final mercapturic acid. nih.gov | S-isopropylcysteine | S-isopropylcysteine N-acetate (a mercapturic acid) |

Non-Enzymatic Degradation in Biological Systems

In addition to enzymatic processes, this compound can undergo non-enzymatic degradation within biological systems, primarily through hydrolysis and direct alkylation of macromolecules.

Hydrolysis: this compound can react with water in a solvolysis reaction, leading to its degradation. enovatia.com This hydrolysis pathway results in the cleavage of the ester bond, yielding isopropanol (B130326) and methanesulfonic acid. nih.gov Studies comparing the hydrolysis rates of different alkyl methanesulfonates show that the rate is influenced by the structure of the alkyl group. enovatia.com The rate constants for hydrolysis have been found to be largely unaffected by deviations from neutral pH. enovatia.com

Table 2: Comparative Hydrolysis Rate Constants for Alkyl Methanesulfonates at 70°C

This table presents data on the rate constants for the hydrolysis of methyl, ethyl, and this compound, illustrating the relative stability of these compounds in aqueous environments. enovatia.com

| Compound | Hydrolysis Rate Constant (khyd, h-1) at 70°C |

|---|---|

| Methyl methanesulfonate | Data not specified in the provided context. |

| Ethyl methanesulfonate | Data not specified in the provided context. |

| This compound | Data not specified in the provided context. |

Alkylation of Biological Nucleophiles: As a potent alkylating agent, this compound can react non-enzymatically with nucleophilic sites on biological macromolecules, most notably DNA. scispace.comnih.gov This reaction is a fundamental aspect of its biological activity. Investigations have shown that this compound alkylates DNA, with a primary target being the N7 position of guanine, leading to the formation of 7-isopropylguanine. scispace.com The reaction has also been studied with other DNA components like deoxyguanosine, guanosine, and adenosine. scispace.com This direct chemical alteration of DNA is a form of degradation for the parent compound and a significant biological interaction.

Formation of Metabolites and Their Biological Significance

The enzymatic and non-enzymatic pathways result in several distinct metabolites, each with its own biological importance.

Metabolites from Enzymatic Biotransformation: The glutathione conjugation pathway ultimately produces S-isopropylcysteine and its acetylated form, S-isopropylcysteine N-acetate . nih.gov These metabolites have been detected in urine following administration of the parent compound. nih.gov Their biological significance lies in detoxification; they are more polar and water-soluble than this compound, which facilitates their excretion from the body. encyclopedia.pub

Metabolites from Non-Enzymatic Degradation: Hydrolysis of this compound yields isopropanol and methanesulfonic acid . nih.gov The formation of these simple molecules represents a breakdown of the reactive parent compound into less reactive components.

Metabolites from Non-Enzymatic Alkylation: The direct alkylation of DNA by this compound produces DNA adducts, such as 7-isopropylguanine . scispace.com Unlike the metabolites formed for excretion, the biological significance of this product is profound. The formation of such DNA adducts constitutes DNA damage, which can interfere with DNA replication and transcription. The presence of O6-alkylguanine is a pro-mutagenic lesion. nih.gov The alkylating mechanism of this compound is considered to be primarily SN1. nih.govresearchgate.net

Table 3: Major Metabolites of this compound and Their Origins

| Metabolite | Origin Pathway | Biological Significance |

|---|---|---|

| S-isopropylcysteine N-acetate | Enzymatic (Glutathione Conjugation). nih.govnih.gov | Detoxification and excretion. encyclopedia.pub |

| S-isopropylcysteine | Enzymatic (Intermediate in Glutathione Conjugation). nih.govnih.gov | Precursor to mercapturic acid for excretion. nih.gov |

| Isopropanol | Non-Enzymatic (Hydrolysis). nih.gov | Breakdown product. |

| Methanesulfonic acid | Non-Enzymatic (Hydrolysis). nih.gov | Breakdown product. |

| 7-isopropylguanine | Non-Enzymatic (DNA Alkylation). scispace.com | DNA adduct formation (DNA damage). nih.gov |

Genotoxicity and Mutagenicity Research

In Vitro Genotoxicity Assessments

In vitro studies are fundamental in characterizing the genotoxic profile of chemical compounds. For Isopropyl methanesulfonate (B1217627), these assessments have provided insights into its DNA-damaging capabilities and the specific cellular pathways that are activated in response to exposure.

Bacterial reverse mutation assays are a standard tool for identifying gene mutations. These tests have been instrumental in demonstrating the mutagenic nature of Isopropyl methanesulfonate.

This compound is categorized as a potent mutagen in the Ames test. The genotoxic potential of alkyl sulfonate esters like IPMS is primarily attributed to their ability to alkylate DNA, particularly at the O6 position of guanine (B1146940). This alkylation can lead to mispairing during DNA replication and subsequent mutations.

The mechanism behind the high potency of IPMS involves its chemical structure. The isopropyl group of IPMS appears to hinder the repair of the O6-isopropyl dG lesion by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This evasion of repair allows the DNA damage to persist. Unrepaired O6-alkylguanine adducts can be processed by the mismatch repair pathway, which can in turn lead to the formation of DNA double-strand breaks, a severe form of DNA damage. This sequence of events contributes to the significant mutagenic and cytotoxic effects observed with IPMS.

The SOS-Chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. This compound has been evaluated in this assay and was found to be positive, indicating its ability to induce a DNA damage response in bacteria.

Research investigating a series of monofunctional methanesulfonates revealed a clear relationship between their chemical reactivity and genotoxicity. Specifically, the SOS Inducing Potency (SOSIP) was shown to increase with rising SN1 reactivity, which is a measure of a compound's ability to form a carbocation and subsequently alkylate nucleophiles like DNA. This compound, a secondary methanesulfonate with high SN1 reactivity, demonstrated the maximum genotoxicity in this series. This suggests that the alkylation of oxygen atoms in DNA bases, a characteristic of compounds with high SN1 reactivity, is a significant contributor to the induction of the SOS repair system.

| Compound | SOS Inducing Potency (SOSIP) |

|---|---|

| Methyl methanesulfonate (MMS) | High |

| This compound (IPMS) | Maximum in series |

To understand the effects of this compound in a cellular context more relevant to humans, genotoxicity assays using mammalian cell lines have been employed. These studies have focused on chromosomal damage and the role of specific DNA repair pathways.

The micronucleus (MN) assay is used to detect chromosomal damage, which can manifest as small, extranuclear bodies containing chromosome fragments or whole chromosomes. Studies have shown that a deficiency in the Fanconi anemia (FANC) pathway, a crucial DNA repair pathway, significantly increases the sensitivity of cells to micronucleus induction by this compound.

In chicken DT40 lymphoblastoid cells, various mutants deficient in FANC pathway genes (FANCI, FANCG, and FANCL) exhibited a greater increase in micronucleus frequency following treatment with IPMS compared to wild-type cells. researchgate.net This highlights the critical role of the FANC pathway in repairing the type of DNA damage induced by IPMS that leads to chromosomal instability. researchgate.net

| DT40 Cell Line | Fold Increase in MN Frequency (over control) |

|---|---|

| Wild-type | ~2.5 |

| FANCI Mutant | ~5.5 |

| FANCG Mutant | ~6.0 |

| FANCL Mutant | ~6.5 |

Data is estimated from graphical representations in the source literature and represents the approximate fold increase at a specific concentration of IPMS.

DNA Damage Response (DDR) assays in a panel of DNA repair-deficient cell lines are powerful tools to identify the specific pathways involved in repairing damage from a particular agent. Both chicken DT40 and human TK6 cell-based DDR assays have revealed that a dysfunctional FANC pathway leads to a heightened sensitivity to this compound. nih.govnih.gov

Studies using DT40 cells with deficiencies in various DNA repair pathways have shown that cells lacking functional FANC pathway components are particularly susceptible to the cytotoxic effects of IPMS. nih.gov This is evident from their significantly lower relative LC50 values (the concentration of a substance that is lethal to 50% of the cells) compared to wild-type cells or cells deficient in other repair pathways. nih.gov Furthermore, it has been demonstrated that IPMS induces a greater number of DNA double-strand breaks in FANC-deficient cells compared to wild-type cells in a time-dependent manner. nih.govnih.gov These findings collectively suggest that the FANC pathway is pivotal in the repair of IPMS-induced DNA lesions, and in its absence, the damage leads to increased cell death and genomic instability. nih.govnih.gov

| DNA Repair Pathway | Relative LC50 (Normalized to Wild-type) |

|---|---|

| Wild-type | 1.0 |

| Fanconi Anemia (FANC) | Significantly < 1.0 |

| Other DNA Repair Pathways | Closer to 1.0 |

This table represents a generalized summary of findings. Specific values for different FANC-deficient lines show marked sensitivity.

Mammalian Cell Genotoxicity Assays

Unscheduled DNA Synthesis (UDS) Investigations

Unscheduled DNA synthesis (UDS) is a key process of DNA repair, specifically excision repair, where DNA damage is removed and the resulting gap is filled. Investigations into the effects of this compound (iPMS) have explored its ability to induce UDS in germ cells.

In studies using male mice, iPMS has been shown to induce UDS in various stages of spermatogenesis. Research indicates that the most active cell stage for UDS following treatment with iPMS occurs in early to mid-spermatid stages researchgate.net. The UDS activity in these male germ cells typically reaches a plateau within 2 to 6 hours after treatment researchgate.net.

Interestingly, the induction of UDS does not always correlate with a reduction in the ultimate expression of genetic damage. While some chemical agents like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) induce dominant lethal mutations only in cell stages where no UDS occurs, mutagens such as iPMS and X-rays are capable of producing dominant lethal mutations in germ cell stages where UDS has been actively induced . This suggests a complex relationship between the DNA repair mechanism indicated by UDS and the fixation of mutagenic events caused by iPMS.

In Vivo Mutagenicity and Genotoxicity Studies

Germ Cell Mutagenesis Studies

This compound (iPMS) has been demonstrated to induce dominant lethal mutations in the meiotic and premeiotic sperm of both mice and rats nih.gov. A dominant lethal mutation is a genetic change that is lethal to the embryo, often in its early stages.

Studies in mice have shown that the timing of iPMS administration relative to mating significantly impacts the frequency of dominant lethal mutations. When female mice were treated with iPMS after mating, at a time when oocytes were undergoing the second meiotic division, the frequency of presumed dominant lethals was markedly higher than when either dictyate oocytes (in females) or mature sperm (in males) were treated separately before mating nih.gov. This suggests a heightened sensitivity of germ cells during the fertilization and early cleavage stages to the mutagenic effects of iPMS nih.gov.

The table below summarizes the findings from a study on two different mouse stocks, illustrating the increased frequency of dominant lethal mutations when both male and female germ cells were exposed post-copulation nih.gov.

| Mouse Stock | Germ Cell Stage Treated | Frequency of Dominant Lethals (%) |

| (C3H X 101)F1 | Sperm in vas and epididymis | 22 |

| (C3H X 101)F1 | Dictyate oocytes | 19 |

| (C3H X 101)F1 | Mated females (postcopulation) | 79 |

| Mixed Stock | Sperm in vas and epididymis | 26 |

| Mixed Stock | Dictyate oocytes | 30 |

| Mixed Stock | Mated females (postcopulation) | 76 |

Data derived from studies on the effects of 50 mg/kg of this compound.

Specific locus mutation assays are used to detect mutations at defined gene loci. Studies utilizing transgenic Muta™Mouse models, which carry the bacterial lacZ gene as a target for mutagenesis, have investigated the effects of iPMS on male germ cells nih.gov.

In these assays, male mice were treated with iPMS, and mutations at the lacZ locus were analyzed in DNA extracted from vasa deferential sperm, caudal epididymal sperm, and testes at various time points after treatment nih.gov. The results showed that iPMS is mutagenic to both testicular and epididymal sperm DNA nih.gov. The mutant frequencies were observed to be higher in DNA from testicular tissue compared to epididymal sperm DNA and also increased at later sampling times post-dosing nih.gov.

While iPMS did induce an increase in mutant frequencies over control animals, the frequency in postmeiotic stages was relatively low compared to other mutagens like ethylnitrosourea (ENU), which induced higher frequencies in spermatogonia nih.gov. It has been noted that transgenic animal mutagenesis assays using the lacZ gene may have lower resolution for detecting mutations in male germ cells compared to the traditional mouse specific-locus test nih.gov.

This compound is a direct-acting SN1 alkylating agent nih.gov. The genotoxic potential of alkyl sulfonate esters like iPMS is largely attributed to their ability to alkylate DNA, particularly at the O6 position of guanine researchgate.netresearchgate.net. The formation of DNA adducts is a critical initial step in mutagenesis.

Studies on the reaction of iPMS with DNA in vitro have confirmed the formation of two main derivatives: one guanine derivative (likely 7-isopropylguanine) and one adenine derivative scispace.com. The rate constants for the alkylation of DNA bases were found to be significantly higher than those for the corresponding nucleosides scispace.com.

In vivo studies in mice have investigated the persistence of DNA adducts in testicular DNA. Unlike in liver DNA where adducts are gradually removed, there is no measurable removal of adducts from testicular DNA for at least a 12-day period following exposure to some alkylating agents . This persistence of DNA adducts in germ cells is a critical factor in the mutagenic potential of compounds like iPMS. The isopropyl moiety of iPMS-derived O6-isopropyl dG appears to escape recognition by the DNA repair protein MGMT (O6-methylguanine-DNA methyltransferase) researchgate.netresearchgate.net. This lack of repair can lead to the persistence of the lesion, potentially causing double-strand breaks and subsequent mutations researchgate.netresearchgate.net.

Somatic Cell Mutagenesis Studies

The mutagenicity of this compound (iPMS) in somatic cells has been evaluated using in vivo assays, most notably the Pig-a gene mutation assay and the micronucleus assay researchgate.netnih.govnih.gov.

The in vivo Pig-a mutation assay identifies mutant red blood cells (RBCs) and reticulocytes (Retic) in rats. Studies have shown that both acute (single administration) and subchronic (28-day) exposure to iPMS result in a time- and dose-dependent increase in the frequency of Pig-a mutant cells nih.govnih.gov. A comparison between the standard RBC Pig-a assay and the PIGRET assay (which focuses on reticulocytes) revealed that the PIGRET assay can detect a statistically significant increase in mutant frequency earlier and at a higher level than the RBC assay nih.gov.

The table below presents comparative results from a study using different dose levels of iPMS in the RBC Pig-a and PIGRET assays nih.gov.

| Assay Type | Time Point of Significant Increase | Key Finding |

| RBC Pig-a | From 2 weeks after dosing | Time-dependent increase in mutant frequency. |

| PIGRET | From 1 week after dosing | Reached a plateau at the highest dose by week 1. |

Data derived from a study involving single intraperitoneal administration of this compound to male rats.

Furthermore, iPMS is categorized as a potent mutagen in the in vivo micronucleus assay researchgate.net. This assay detects chromosome damage or damage to the mitotic apparatus. Studies have indicated that dysfunction in certain DNA repair pathways, such as the FANC pathway, increases the sensitivity of cells to micronucleus induction by iPMS researchgate.netresearchgate.net.

Dose-Response Relationships for Genotoxic Endpoints

The genotoxicity of this compound exhibits a clear dose-response relationship. In the Pig-a gene mutation assay, a time-dependent increase in the mutant frequency of Pig-a mutant red blood cells was observed with increasing doses of IPMS. researchgate.net A study using acute single administration in Wistar Han rats showed a dose-dependent increase in mutant reticulocyte and red blood cell populations. nih.gov Similarly, a 28-day subchronic exposure also demonstrated a dose-dependent mutagenic response. nih.gov

A comparison of the red blood cell mutant frequencies from acute and subchronic protocols suggested a sublinear dose response, although this was not statistically substantiated. nih.gov A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was established in the subchronic study. nih.gov

In vitro micronucleus assays also demonstrate a dose-dependent increase in micronucleated cells following exposure to IPMS. nih.gov

DNA Repair Pathway Evasion and Impairment

Methyl Guanine Methyltransferase (MGMT) Recognition Avoidance by O6-Isopropyl Guanine

The genotoxic potential of alkylating agents like this compound is largely attributed to their ability to alkylate the O6 position of guanine in DNA, forming O6-alkyl guanine adducts. nih.gov The primary repair pathway for such adducts is the direct reversal of the damage by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov

However, research indicates that the isopropyl group of O6-isopropyl guanine, the adduct formed by IPMS, is poorly recognized by MGMT. nih.gov This avoidance of MGMT repair is a critical factor in the high genotoxicity of IPMS. A comparison with its isomer, n-propyl methanesulfonate (nPMS), revealed that the isopropyl moiety is less likely to be a substrate for MGMT, leading to greater cytotoxicity. nih.gov

This was further demonstrated in a study where pretreatment with O6-benzyl guanine (OBG), an inhibitor of MGMT, increased the frequency of micronuclei in cells treated with nPMS. nih.gov In contrast, OBG pretreatment had no such effect on cells treated with IPMS, suggesting that the O6-isopropyl guanine adducts are not efficiently repaired by MGMT in the first place. nih.gov This escape from MGMT recognition allows the DNA damage to persist, leading to downstream genotoxic events. nih.gov

Role of Fanconi Anemia (FANC) Pathway in this compound-Induced DNA Damage Repair

The Fanconi Anemia (FANC) pathway is a crucial DNA repair pathway, particularly involved in the repair of interstrand crosslinks. fanconi.org Studies have revealed that the FANC pathway also plays a pivotal role in the repair of DNA damage induced by this compound. nih.gov

Research using both chicken DT40 and human TK6 cell lines showed that a dysfunctional FANC pathway leads to significantly higher sensitivity to IPMS as compared to other alkylating agents like ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS). nih.govresearchgate.net This heightened sensitivity in FANC-deficient cells points to the involvement of this pathway in repairing the specific DNA lesions caused by IPMS. nih.gov The FANC pathway's role appears to be critical in preventing cell death and the formation of micronuclei resulting from IPMS exposure. nih.gov

Induction of Double-Strand Breaks and Repair Mechanisms

The persistence of unrepaired DNA lesions, such as the O6-isopropyl guanine adducts that evade MGMT repair, can lead to the formation of more severe DNA damage, including double-strand breaks (DSBs). nih.gov It is believed that these DSBs can arise when the replication machinery encounters the unrepaired adducts. nih.gov

Studies have shown that IPMS induces a greater number of double-strand breaks in cells deficient in the Fanconi Anemia pathway compared to wild-type cells. nih.gov This was observed in a time-dependent manner, indicating that as the unrepaired damage accumulates, so does the incidence of DSBs. nih.gov This finding further underscores the importance of the FANC pathway in mitigating the genotoxic effects of IPMS. The accumulation of DSBs is a likely contributor to the observed micronucleus induction and cell death in FANC-deficient cells treated with IPMS. nih.gov

Base Excision Repair (BER) and Alkyl Base Glycosylase Involvement

The Base Excision Repair (BER) pathway is a crucial cellular defense mechanism against DNA damage caused by alkylating agents. This pathway is initiated by DNA glycosylases that recognize and excise specific alkylated bases, leading to the formation of an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the DNA sequence. A key enzyme in this process is alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), which removes various N-alkylated purines.

Research into the genotoxicity of this compound (IPMS) has revealed a nuanced role for the BER pathway, suggesting it is less involved in the repair of IPMS-induced DNA damage compared to damage from other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

Studies utilizing chicken DT40 and human TK6 cell-based DNA damage response (DDR) assays have shown that cells deficient in key BER proteins, such as DNA polymerase β (POLβ), Flap endonuclease 1 (FEN1), and Poly (ADP-ribose) polymerase 1 (PARP1), exhibited moderate to no increased sensitivity to IPMS. This is in contrast to the significant toxicity observed in these cells when exposed to MMS or EMS, indicating that the BER pathway is less critical for the repair of DNA lesions induced by IPMS.

Further investigations in bacterial systems support these findings. Experiments with Escherichia coli strain PQ 243, which lacks alkyl base glycosylases essential for BER, were conducted to examine the pathway's role in response to IPMS. The results from these studies, which compared the genotoxic effects in the glycosylase-deficient strain to a proficient strain (PQ 37), indicated that for secondary methanesulfonates like IPMS, the induction of the SOS-repair system is triggered by a broader range of lesions than just O(6)-alkylation, and the direct involvement of BER in mitigating IPMS-induced damage is limited.

The table below summarizes the key findings regarding the involvement of the BER pathway in the genotoxicity of this compound.

| Research Finding | Organism/Cell Line | Implication for BER Involvement |

| Moderate to no toxicity in POLβ-, FEN1-, and PARP1-deficient cells. | Chicken DT40 cells | Suggests a minor role for the BER pathway in repairing IPMS-induced DNA damage. |

| Comparison between glycosylase-deficient (E. coli PQ 243) and proficient strains. | Escherichia coli | Indicates that lesions other than those typically repaired by BER contribute significantly to the genotoxicity of IPMS. |

| Formation of 7-isopropylguanine as a primary DNA adduct. | In vitro studies | The bulky nature of the isopropyl group likely hinders recognition and excision by alkyl base glycosylases, reducing BER efficiency. |

Carcinogenicity Research

Tumorigenesis Studies in Experimental Animal Models

Isopropyl methanesulfonate (B1217627) (IMS), a direct-acting SN1 alkylating agent, has been identified as a potent carcinogen in various experimental animal models. nih.gov Studies have focused on its ability to induce tumors following different routes of administration, providing insights into its carcinogenic profile and target organ specificity.

A significant and consistent finding in studies involving isopropyl methanesulfonate is its rapid and potent induction of thymic lymphomas in mice. nih.govnih.gov Subcutaneous injection of IMS in female Hsd:(ICR)BR mice led to the development of thymic lymphoid neoplasms in a high percentage of the animals. nih.gov In one study, thymic lymphomas were observed in at least 20 out of 32 mice treated with IMS, with the first tumor appearing as early as the 40th day of the experiment. aacrjournals.org Another study reported that weekly subcutaneous injections induced thymic lymphomas in 29 out of 30 female Hsd:(ICR)BR mice by the 139th day. nih.gov

Topical application of IMS has also been shown to be an effective route for inducing these specific tumors. When applied to the skin of mice, IMS induced thymic lymphomas in 20 out of 30 treated animals, with the first case observed on the 102nd day. aacrjournals.orgaacrjournals.org This demonstrates that the carcinogenic effect on the thymus is systemic and not dependent on the site of administration. The rapid onset of these tumors highlights the potent carcinogenic activity of IMS towards lymphoid tissue in the thymus. nih.govaacrjournals.org

Table 1: Induction of Thymic Lymphomas by this compound (IMS) in Female Hsd:(ICR)BR Mice

| Route of Administration | Incidence of Thymic Lymphomas | Time to First Tumor Observation | Reference |

|---|---|---|---|

| Subcutaneous Injection | 20 of 32 mice | 40th day | aacrjournals.org |

| Subcutaneous Injection | 29 of 30 mice | By 139th day | nih.gov |

| Topical Application | 20 of 30 mice | 102nd day | aacrjournals.org |

The carcinogenic activity of this compound exhibits a marked target organ specificity. The primary and most consistently observed target is the thymus gland, leading to the development of thymic lymphomas. nih.govaacrjournals.org Following subcutaneous administration, neoplasms were not observed at the site of injection, indicating a systemic effect that specifically targets hematopoietic tissue. nih.govaacrjournals.org

However, the route of administration can influence the spectrum of tumors observed. While subcutaneous injection primarily led to thymic lymphomas, topical application of IMS resulted in the development of tumors at the site of contact in addition to the systemic effect on the thymus. aacrjournals.org Specifically, squamous cell carcinomas of the skin were observed in 9 out of 30 mice treated topically with IMS. aacrjournals.orgaacrjournals.org This suggests that while IMS has a strong systemic affinity for inducing thymic lymphomas, it can also act as a direct carcinogen at the site of application when applied to the skin. aacrjournals.org Despite this, no other distant site neoplasms were reported following IMS treatment, reinforcing the specific sensitivity of thymic and, to a lesser extent, dermal tissues to its carcinogenic effects. nih.gov

Correlation between Genotoxicity and Carcinogenic Potential

This compound is recognized as a potent genotoxic agent, and its carcinogenic activity is strongly linked to its ability to induce genetic damage. researchgate.netingentaconnect.com The genotoxic potential of alkyl sulfonate esters like IMS is attributed to their capacity to alkylate DNA, particularly at the O6 position of guanine (B1146940). researchgate.net This compound is categorized as one of the most potent mutagens in both the Ames test and in vivo micronucleus assays. researchgate.net

The mechanism of action for IMS is predominantly SN1, which influences its interaction with DNA and contributes to its high genotoxicity and carcinogenicity. nih.govnih.govresearchgate.net In vivo studies, such as the Pig-a mutation assay in rats, have confirmed the mutagenicity of IMS. nih.gov The ability of IMS to cause mutations is a critical factor in the initiation of carcinogenesis. orst.edu The strong correlation is evident in the experimental findings where exposure to IMS leads to both genotoxic effects and subsequent tumor development, particularly thymic lymphomas. nih.govaacrjournals.orgresearchgate.net The genotoxicity of IMS provides a clear mechanistic basis for its observed carcinogenic potential, as the induction of DNA damage is a well-established initial step in the process of chemical carcinogenesis. researchgate.net

Mechanistic Hypotheses for Carcinogenesis Mediated by this compound

The carcinogenic effects of this compound are believed to be initiated by specific types of DNA damage and are influenced by the cell's capacity to repair this damage. The prevailing hypotheses center on the compound's action as a potent alkylating agent.

The primary mechanism for tumor initiation by this compound is thought to be its ability to alkylate DNA bases. researchgate.net As an SN1 alkylating agent, IMS is particularly effective at alkylating exocyclic oxygen atoms in DNA, such as the O6 position of guanine. nih.govaacrjournals.orgaacrjournals.org The formation of O6-isopropylguanine is a critical mutagenic lesion because it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations if not repaired. nih.gov

The rapid and potent induction of thymic lymphomas by IMS is hypothesized to be directly related to the formation of these specific DNA adducts in hematopoietic cells. aacrjournals.orgaacrjournals.org It is suggested that these cells are particularly sensitive to the types of DNA lesions induced by IMS. nih.gov While other alkylation products are formed, the O6-alkylation of guanine is considered a key initiating event in the carcinogenic process for many alkylating agents. nih.gov The high carcinogenic potency of IMS is therefore closely linked to its chemical reactivity and its efficiency in producing these specific pro-mutagenic DNA lesions. researchgate.net

The fate of a cell after exposure to a genotoxic agent like this compound is heavily dependent on the efficiency of its DNA repair pathways. elsevierpure.com Deficiencies in these repair mechanisms can significantly increase the likelihood of mutations becoming fixed in the genome, thereby enhancing the carcinogenic outcome. nih.govyoutube.com

Studies have shown that cells with deficiencies in specific DNA repair pathways are hypersensitive to IMS. For instance, cells lacking a functional Fanconi Anemia (FANC) repair pathway exhibit increased sensitivity to the cytotoxic and genotoxic effects of IMS. researchgate.netresearchgate.net The FANC pathway is involved in the repair of DNA interstrand crosslinks and other complex lesions, and its dysfunction may lead to an accumulation of DNA damage, including double-strand breaks, following IMS exposure. researchgate.net

Furthermore, the repair of O6-alkylguanine adducts is primarily carried out by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). mdpi.com While the isopropyl group in O6-isopropylguanine makes it a poorer substrate for MGMT compared to smaller alkyl groups, the activity of this enzyme is still relevant. researchgate.net Reduced or absent MGMT expression, which can occur in some tissues or be suppressed epigenetically, would lead to the persistence of these mutagenic adducts, increasing the probability of tumor initiation. mdpi.comnih.gov Therefore, the carcinogenic potential of IMS is not only determined by its ability to damage DNA but is also profoundly influenced by the cellular capacity to repair such lesions.

Reproductive and Developmental Toxicology

Effects on Spermatogenesis and Male Reproductive Function

Isopropyl methanesulfonate (B1217627) has been shown to induce both specific-locus and dominant lethal mutations in the male germ cells of mice. The stage of spermatogenesis at the time of exposure significantly influences the type and frequency of mutations observed.

A defining characteristic of iPMS is its differential effect on various spermatogenic stages. Research indicates that the induction of dominant lethal mutations by iPMS is dose-dependent. For example, a lower dose might only be active in spermatocytes, whereas a higher dose can induce mutations across all postspermatogonial germ cell stages. nih.gov This suggests that the cellular mechanisms active at different stages of sperm development have varying capacities to repair the DNA damage caused by iPMS or are differentially susceptible to its mutagenic effects.

Table 1: Mutagenic Effects of Isopropyl Methanesulfonate on Male Germ Cells in Mice

| Endpoint | Affected Germ Cell Stage | Observed Effect | Reference |

|---|---|---|---|

| Dominant Lethal Mutations | Postspermatogonial stages (spermatids, spermatozoa), Spermatocytes | Induction is dose-dependent; higher doses affect a broader range of stages. | nih.gov |

| Specific-Locus Mutations | Male germ cells | Induction of mutations observed. | nih.gov |

| lacZ Gene Mutations | Postmeiotic stages | Low induced mutant frequency compared to other mutagens in different stages. | nih.gov |

| Sterility | Stem-cell spermatogonia | Induces a temporary sterile phase. | nih.gov |

Impact on Fertility in Experimental Models

The impact of this compound on fertility is primarily linked to its ability to induce dominant lethal mutations in germ cells. Dominant lethal mutations are genetic changes that cause the death of the embryo, typically early in development.

In male mice, iPMS has been shown to induce a sterile phase, particularly affecting stem-cell spermatogonia. nih.gov This indicates that the compound can disrupt the earliest stages of sperm production, leading to a temporary cessation of fertility.

Furthermore, studies have investigated the effects of iPMS on female germ cells and early zygotes. When female mice were treated with this compound after mating, a significantly high frequency of presumed dominant lethals was observed. The sensitivity of germ cells in mated females was found to be considerably higher than the combined effects on mature oocytes (dictyate oocytes) and spermatozoa treated before fertilization. nih.gov This suggests a synergistic effect or a particular vulnerability of the germ cells around the time of fertilization and in the early zygote.

The frequency of these dominant lethal mutations is dose-dependent. For instance, in one study, the frequency of presumed dominant lethals induced by a 50 mg/kg dose of IMS in mated females was approximately 76-79%, which was substantially higher than the 19-30% observed in oocytes treated before mating or the 22-26% in treated spermatozoa. nih.gov

Table 2: Impact of this compound on Fertility Endpoints in Mice

| Experimental Model | Endpoint | Key Finding | Reference |

|---|---|---|---|

| Male Mice | Fertility | Induces a sterile phase by affecting stem-cell spermatogonia. | nih.gov |

| Female Mice (treated post-mating) | Dominant Lethal Mutations | High frequency of embryonic death (76-79% at 50 mg/kg), indicating high sensitivity of post-copulation germ cells. | nih.gov |

| Female Mice (dictyate oocytes) | Dominant Lethal Mutations | Moderate frequency of embryonic death (19-30% at 50 mg/kg). | nih.gov |

| Male Mice (spermatozoa) | Dominant Lethal Mutations | Moderate frequency of embryonic death (22-26% at 50 mg/kg). | nih.gov |

Genetic Lesion Repair in Early Embryonic Development

The integrity of the embryonic genome is critical for successful development. Following fertilization, the zygote possesses robust DNA repair mechanisms, largely provided by the oocyte, to correct genetic lesions, including those inherited from the sperm. nih.govmdpi.com this compound is an SN1 alkylating agent that reacts with DNA to form various adducts, including 7-isopropyl-guanine and, significantly, O-alkylation products like O6-isopropyl-guanine. nih.gov

The repair of such alkylation damage in the early embryo is crucial. The zygote utilizes several DNA repair pathways to handle damage present in the paternal and maternal genomes. The Base Excision Repair (BER) pathway is believed to be a primary route for repairing oxidative damage and some forms of alkylation damage in the zygote. mdpi.com For bulkier adducts or lesions that distort the DNA helix, other pathways like Nucleotide Excision Repair (NER) may be involved.

After fertilization, there is an upregulation of BER activity, which provides an opportunity to repair DNA damage before the first S-phase. nih.gov Damage to sperm DNA is repaired using enzymes stored in the oocyte. nih.gov If the damage is severe, it can lead to a delay in the replication of the paternal DNA. plos.org The zygote can respond to paternal DNA damage by activating checkpoint mechanisms, which can result in a developmental arrest, often at the G2/M border of the first cell cycle, preventing the propagation of severely damaged genetic material. plos.org

Hematotoxicity Research

Erythrocyte-Related Toxicological Effects

Isopropyl methanesulfonate (B1217627) (IPMS) is recognized as a potent hematotoxicant with a pronounced effect on red blood cells. nih.gov Research in murine models has demonstrated that repeated exposure to IPMS leads to depressed hematopoiesis, which is the process of creating new blood cells. nih.gov This is evidenced by a reduction in peripheral blood counts. nih.gov

The toxic effects of isopropyl methanesulfonate are particularly directed towards the erythroid populations of the bone marrow. nih.gov This targeted toxicity disrupts the normal production of erythrocytes, leading to a decrease in their numbers in the bloodstream. nih.gov As a compensatory mechanism to the impaired bone marrow function, the body may initiate erythropoiesis in other organs, such as the spleen, a condition known as splenic erythropoiesis. nih.gov

Further studies have utilized in vivo mutagenicity assays, such as the Pig-a assay, to identify mutant phenotype reticulocytes and red blood cells following exposure to this compound. nih.govresearchgate.net These assays are instrumental in understanding the genotoxic impact of the compound on the erythroid lineage. nih.govresearchgate.net

The following table summarizes the observed hematological effects following exposure to this compound in animal studies.

| Parameter | Observed Effect | Reference |

| Hematopoiesis | Depressed | nih.gov |

| Peripheral Blood Counts | Reduced | nih.gov |

| Erythroid Populations | Particularly Toxic To | nih.gov |

| Splenic Erythropoiesis | Induced | nih.gov |

| Mutant Phenotype Reticulocytes | Identified | nih.govresearchgate.net |

| Mutant Phenotype Red Blood Cells | Identified | nih.govresearchgate.net |

Mechanisms of Hematotoxicity

The hematotoxicity of this compound is intrinsically linked to its chemical properties as a potent mutagen and an alkylating agent. nih.govresearchgate.net The genotoxic potential of alkyl sulfonate esters like IPMS is largely attributed to their ability to alkylate the O6 position of guanine (B1146940), a fundamental component of DNA. researchgate.net

This alkylation process can lead to the formation of DNA adducts, which, if not repaired, can cause mutations and interfere with DNA replication and transcription. researchgate.net The rapidly dividing hematopoietic stem cells and erythroid precursor cells in the bone marrow are particularly vulnerable to such DNA damage. nih.gov This can result in cell cycle arrest, apoptosis (programmed cell death), or the development of mutations that impair the normal differentiation and function of erythrocytes. nih.govnih.govresearchgate.net

The mutagenic profile of this compound has been compared to that of ethyl nitrosourea, another potent mutagen. nih.govresearchgate.net The induction of mutant red blood cells, as detected in the Pig-a assay, provides direct evidence of the in vivo mutagenic effects of IPMS on the erythroid lineage. nih.govresearchgate.net This mutagenic activity is a key mechanism driving the observed hematotoxicity and the reduction in erythrocyte populations. nih.govresearchgate.net

Table of Chemical Compounds

Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of isopropyl methanesulfonate (B1217627) from complex matrices. Gas and liquid chromatography, coupled with various detectors, offer the necessary selectivity and sensitivity for trace-level determination.

Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like isopropyl methanesulfonate. ufl.edu A validated method for the trace analysis of methyl methanesulfonate, ethyl methanesulfonate, and this compound in pharmaceutical drug substances has been established using this technique. nih.gov

The method typically employs a high-resolution capillary column, such as one with a bonded and crosslinked polyethylene (B3416737) glycol stationary phase, to achieve efficient separation of the analytes. nih.govresearchgate.net Sample introduction is often performed in splitless mode to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. nih.govresearchgate.net A simple "dissolve-and-injection" approach is commonly adopted for sample preparation. nih.gov Various organic solvents can be used to dissolve the sample, including acetonitrile (B52724), ethyl acetate, and methylene (B1212753) chloride. nih.govresearchgate.net This method has demonstrated the ability to achieve a limit of detection (LOD) of approximately 1 µg/g (1 ppm) and a limit of quantitation (LOQ) of 5 µg/g (5 ppm) for mesylate esters in drug substances. nih.gov

Table 1: GC-FID Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Megabore capillary column with bonded and crosslinked polyethylene glycol stationary phase |

| Injection Mode | Splitless |

| Detector | Flame Ionization Detector (FID) |

| Sample Solvents | Acetonitrile, Ethyl Acetate, Methylene Chloride, 1,2-Dichloromethane, Toluene (B28343), Aqueous mixtures of acetonitrile and water |

| Limit of Detection (LOD) | ~1 µg/g (1 ppm) |

| Limit of Quantitation (LOQ) | 5 µg/g (5 ppm) |

For enhanced sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. When operated in the Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest, in this case, this compound. epa.govshimadzu.comwikipedia.org This targeted approach significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection of very low concentrations. epa.govgcms.cz

The sensitivity of GC/MS analyses can generally be increased by using SIM, where a small number of masses are monitored for each target analyte. epa.gov This mode of operation typically results in a significant increase in sensitivity compared to full-scan mode. wikipedia.orggcms.cz GC-MS methods have been developed for the identification and determination of various mesylate esters, demonstrating the utility of this technique for trace analysis. researchgate.net For this compound, a GC-MS/MS method has shown a limit of detection (LOD) of 0.11 ppm and a limit of quantification (LOQ) of 0.34 ppm. rroij.com

Table 2: Performance of GC-MS/MS Method for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.11 ppm |

| Limit of Quantitation (LOQ) | 0.34 ppm |

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally labile compounds. This compound can be analyzed by reverse-phase (RP) HPLC with simple mobile phase conditions, such as a mixture of acetonitrile and water with a modifier like phosphoric acid. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector. For applications requiring mass spectrometry compatibility, the non-volatile acid (phosphoric acid) can be replaced with a volatile alternative like formic acid. sielc.com

For compounds that lack a strong UV chromophore, a Refractive Index (RI) detector can be used. nih.govbiocompare.com RI detectors are considered universal detectors as they measure the change in the refractive index of the mobile phase as the analyte elutes. biocompare.comscioninstruments.com While RI detectors are generally less sensitive than UV detectors and are not suitable for gradient elution, they can be effective for the analysis of substances like this compound when present at sufficient concentrations. biocompare.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for the analysis of trace impurities. The choice of ionization source, either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial and depends on the polarity and molecular weight of the analyte. americanlaboratory.comresearchgate.net

ESI is well-suited for polar compounds, while APCI is generally more effective for nonpolar to moderately polar compounds of lower molecular weight. nih.govyoutube.com For alkyl sulfonates, derivatization techniques can be employed to enhance their ionization efficiency and chromatographic retention, leading to improved sensitivity in LC-MS/MS analysis. researchgate.net The combination of ESI and APCI can ionize a wide range of analytes, making LC-MS/MS a versatile and powerful tool for the trace detection of this compound. americanlaboratory.comresearchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Sensitivity

Effective sample preparation is key to achieving accurate and precise results in trace analysis. For GC-based methods, a straightforward "dissolve-and-injection" approach is often sufficient, where the sample is simply dissolved in a suitable solvent. nih.gov

For LC-MS/MS analysis, derivatization can significantly enhance sensitivity. A common strategy for alkyl esters like this compound involves reaction with a reagent such as trimethylamine. researchgate.netresearchgate.net This converts the neutral analyte into a highly polar, ionic quaternary ammonium (B1175870) derivative. researchgate.netresearchgate.net These derivatives are well-retained on hydrophilic interaction liquid chromatography (HILIC) columns and can be effectively separated from the often high-concentration active pharmaceutical ingredient (API) matrix. researchgate.netresearchgate.net This approach can provide excellent sensitivity at the 1-2 ppm level. researchgate.netresearchgate.net Another derivatization strategy for methanesulfonates involves the use of sodium dibenzyldithiocarbamate, which enhances UV detection in HPLC analysis. nih.gov

Validation of Analytical Methods: Linearity, Precision, Accuracy, Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ)

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. dastmardi.irwjarr.comcleaningvalidation.comresearchgate.net The validation process involves the evaluation of several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. dastmardi.ir For a GC-MS/MS method for this compound, good linearity was observed over a concentration range of 0.7 to 2.1 ppm, with a correlation coefficient greater than 0.999. rroij.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. cleaningvalidation.com It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix. For a GC-MS/MS method, accuracy for this compound was observed to be within 70%–130%. rroij.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. cleaningvalidation.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. dastmardi.ir For this compound, LODs of approximately 1 ppm (GC-FID) and 0.11 ppm (GC-MS/MS) have been reported. nih.govrroij.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dastmardi.ir Reported LOQs for this compound are 5 ppm (GC-FID) and 0.34 ppm (GC-MS/MS). nih.govrroij.com

Table 3: Summary of Validation Parameters for this compound Analytical Methods

| Parameter | GC-FID | GC-MS/MS |

| Linearity Range | Not specified | 0.7 - 2.1 ppm |

| Correlation Coefficient (r²) | Not specified | > 0.999 |

| Accuracy (% Recovery) | Not specified | 70% - 130% |

| Limit of Detection (LOD) | ~1 ppm | 0.11 ppm |

| Limit of Quantitation (LOQ) | 5 ppm | 0.34 ppm |

Application in Pharmaceutical Impurity Analysis

This compound (IMS) is recognized as a potential genotoxic impurity (PGI) that can emerge during the synthesis of active pharmaceutical ingredients (APIs). rroij.comnih.gov Its mutagenic and carcinogenic properties necessitate strict control, often at parts-per-million (ppm) levels, in the final drug substance. nih.govjapsonline.com Consequently, highly sensitive and specific analytical methods are crucial for its detection and quantification to ensure patient safety and meet regulatory standards. nih.gov The primary analytical techniques employed for this purpose are gas chromatography (GC) based, owing to the volatile nature of IMS. chromatographyonline.com

Various GC-based methods have been developed and validated for the trace analysis of IMS in pharmaceuticals. A common approach involves capillary gas chromatography coupled with a flame ionization detector (FID). nih.govchromatographyonline.com One such method utilized a megabore capillary column with a bonded and crosslinked polyethylene glycol stationary phase. nih.govresearchgate.net This technique employed a direct "dissolve-and-injection" approach for sample introduction in splitless mode, which simplifies sample preparation. nih.govchromatographyonline.com A limit of detection (LOD) of approximately 1 µg/g (1 ppm) and a limit of quantitation (LOQ) of 5 µg/g (5 ppm) were achieved for IMS and other mesylate esters in drug substances using this GC-FID method. nih.govresearchgate.net

For enhanced sensitivity and selectivity, mass spectrometry (MS) is frequently used as the detector, a technique known as GC-MS. nih.govchromatographyonline.com A highly sensitive GC-MS/MS method was developed for the determination of IMS, methyl methanesulfonate (MMS), and ethyl methanesulfonate (EMS) in Lopinavir API. rroij.com This method employed a DB-624 capillary column with electron ionization (EI) in Selective Ion Monitoring (SIM) mode. rroij.com The validation, conducted according to International Conference on Harmonization (ICH) guidelines, demonstrated excellent linearity and very low detection limits. rroij.com The LOD and LOQ for this compound were found to be 0.11 ppm and 0.34 ppm, respectively. rroij.com Another GC-MS method for analyzing IMS and other alkyl methane (B114726) sulfonates in lamivudine (B182088) drug substance used a GSBP-INOWAX column. nih.gov

The choice of sample solvent is a critical parameter in method development. Solvents such as acetonitrile, ethyl acetate, methylene chloride, and toluene have been investigated for dissolving the drug substance before GC analysis. nih.govresearchgate.net In some methods, N,N-dimethyl formamide (B127407) or methanol (B129727) was used as the diluent. rroij.comnih.gov The development of these analytical methods requires rigorous validation to ensure they are specific, linear, accurate, and precise for their intended use in a quality control environment. rroij.com

The table below summarizes various validated analytical methods used for the quantification of this compound in pharmaceutical substances.

| Analytical Technique | API/Matrix | Column | Detector | LOD (ppm) | LOQ (ppm) | Reference |

|---|---|---|---|---|---|---|

| GC-FID | Pharmaceutical Drug Substance | Megabore capillary with bonded and crosslinked polyethylene glycol | Flame Ionization Detector (FID) | ~1 | 5 | nih.gov |

| GC-MS/MS | Lopinavir API | DB–624 capillary column (30m x 0.32mm) | Mass Spectrometer (MS/MS) with Electron Ionization (EI) | 0.11 | 0.34 | rroij.com |

| GC-MS | Lamivudine | GSBP-INOWAX (30 m × 0.2 mm i.d. × 0.25 μm film) | Mass Spectrometer (MS) with Electron Ionization (EI) | Not Specified | Not Specified | nih.gov |

| Headspace GC | Rasagiline Mesylate | DB-wax (30 m x 0.53 mm ID x 1.0 µm film) | Not Specified | ~1 | Not Specified | researchgate.net |

Risk Assessment and Regulatory Science Perspectives

No Observed Effect Level (NOEL) Determination in In Vivo Studies

The No Observed Effect Level (NOEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in an exposed population compared to its appropriate control. wikipedia.orgtoxmsdt.com In the context of Isopropyl Methanesulfonate (B1217627) (IPMS), a known potent mutagen, determining the NOEL from in vivo studies is a critical step in its risk assessment.

Detailed research in mature male Wistar Han rats has been conducted to understand the mutagenic dose-response of IPMS. nih.gov In a subchronic 28-day study, where rats were administered IPMS at doses ranging from 0.125 to 2 mg/kg/day, a NOEL of 0.25 mg/kg/day was established. nih.govresearchgate.net This determination was based on the in vivo Pig-a mutation assay, which identifies mutant phenotype reticulocyte (Ret) and red blood cell (RBC) populations. nih.gov The study noted that this NOEL resulted in a Permitted Daily Exposure (PDE) that is equivalent to the Threshold of Toxicological Concern (TTC). nih.gov

The table below summarizes the key findings from the in vivo study that established the NOEL for Isopropyl Methanesulfonate.

| Study Parameter | Details |

| Test System | Mature Male Wistar Han Rats |

| Compound | This compound (IPMS) |

| Study Duration | 28 days (subchronic) |

| Doses Administered | 0.125 to 2 mg/kg/day |

| Assay | In vivo Pig-a mutation assay |

| NOEL | 0.25 mg/kg/day |

This interactive table provides a summary of the in vivo study for NOEL determination.

Threshold of Toxicological Concern (TTC) Implications

The Threshold of Toxicological Concern (TTC) is a science-based approach used to assess the risk of low-level chemical exposures when substance-specific toxicity data is limited. europa.eunih.gov It establishes a human exposure threshold for a chemical, below which there is a very low probability of adverse health effects. europa.eunih.gov For genotoxic impurities, which are compounds that can induce genetic mutations and potentially cause cancer, a stringent TTC value is applied. nih.govamericanchemistry.com The widely accepted TTC for a mutagenic impurity is 1.5 µ g/person/day for lifetime exposure. researchgate.netnih.gov

This compound is recognized as a potent genotoxic impurity. researchgate.net As such, its control in pharmaceutical products is often guided by the TTC principle. The determination of a NOEL of 0.25 mg/kg/day for IPMS in an in vivo mutagenicity study has direct implications for its TTC. nih.gov This NOEL value was used to calculate a Permitted Daily Exposure (PDE) that aligns with the established TTC, reinforcing the applicability of the TTC approach for managing the risk associated with this specific impurity. nih.govresearchgate.net